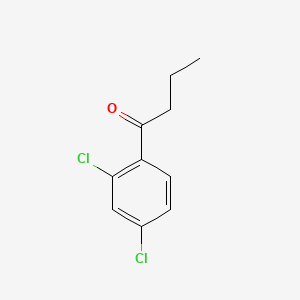

2',4'-Dichlorobutyrophenone

Vue d'ensemble

Description

2’,4’-Dichlorobutyrophenone is a chemical compound with the molecular formula C10H10Cl2O and a molecular weight of 217.09 . It is a clear liquid that can range in color from light yellow to brown .

Synthesis Analysis

The synthesis of 2’,4’-Dichlorobutyrophenone involves a reaction between 2,4-dichlorobenzoyl chloride and propylmagnesium chloride in the presence of cuprous iodide . The mixture is cooled to -20°C under argon, and then the solution of propylmagnesium chloride is added dropwise .Molecular Structure Analysis

The InChI code for 2’,4’-Dichlorobutyrophenone is 1S/C10H10Cl2O/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom in the molecule.Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 2’,4’-Dichlorobutyrophenone is the reaction between 2,4-dichlorobenzoyl chloride and propylmagnesium chloride . This reaction is facilitated by the presence of cuprous iodide .Physical And Chemical Properties Analysis

2’,4’-Dichlorobutyrophenone has a boiling point of 141°C at 12mmHg and a density of 1.23 . Its refractive index ranges from 1.5410 to 1.5450 .Applications De Recherche Scientifique

Herbicide Toxicity and Environmental Impact

2',4'-Dichlorobutyrophenone is closely related to 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide widely used in agriculture and urban activities. Studies on its toxicology and mutagenicity have advanced, focusing on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, especially aquatic ones. This research helps in understanding the environmental and health impacts of such chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).

Photochemical Behavior

Research into the photochemical behavior of chlorophenols, which are structurally similar to 2',4'-Dichlorobutyrophenone, reveals unique properties compared to non-halogenated phenols. This involves a C-Cl bond scission, with the position of chlorine on the ring strongly influencing the transformation. Such insights are crucial in understanding the environmental degradation and behavior of these compounds (Boule, Guyon, & Lemaire, 1982).

Electrooxidation in Water Treatment

Studies on the degradation of 2,4-Dichlorophenoxyacetic acid in water using electrooxidation and Oxone show effective removal strategies. This research is significant for developing methods to treat contaminated water sources and reduce environmental pollution (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Antioxidant Responses in Aquatic Organisms

Investigations into the antioxidant responses of aquatic organisms to 2,4-Dichlorophenol exposure provide insights into potential biomarkers of contamination and the effects of such compounds on aquatic ecosystems (Zhang, Shen, Wang, Wu, & Xue, 2004).

Immunological Detection Techniques

Development of biosensors for detecting herbicides like 2,4-Dichlorophenoxyacetic acid showcases advances in monitoring environmental contamination. This research aids in the early detection and management of herbicide pollution (Kaláb & Skládal, 1995).

Sonolytic Degradation Studies

Investigations into the sonolytic degradation of 2,4-Dichlorophenoxyacetic acid in aqueous solutions provide insights into advanced oxidation processes for environmental remediation. This is key for developing new methods for treating contaminated water sources (Peller, Wiest, & Kamat, 2001).

Mode of Action as an Herbicide

Research into the molecular action mode of 2,4-Dichlorophenoxyacetic acid highlights its role as a herbicide, including its physiological processes, perception, and signal transduction under treatment. This is crucial for understanding how such chemicals affect plant growth and their potential risks (Song, 2014).

Synthesis of Pharmaceutical Intermediates

The application of diethenone in the synthesis of pharmaceutical intermediates, including the process of hydrolysis, oximation, etherification, cyclization, and further reactions, is explored. This is significant for the pharmaceutical industry and the development of new drugs (Liu, 2006).

Bacterial Decomposition

Studies on the bacterial decomposition of 2,4-Dichlorophenoxyacetic acid in soil reveal biological factors that contribute to its inactivation. This research is important for understanding the biodegradation of herbicides and managing soil contamination (Rogoff & Reid, 1956).

Bacterial Endophyte-Enhanced Phytoremediation

Research on bacterial endophytes enhancing the phytoremediation of 2,4-Dichlorophenoxyacetic acid contaminated substrates offers innovative approaches to environmental cleanup. This highlights the potential of using bacteria to assist in the remediation of herbicide-contaminated areas (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of the compound 2’,4’-Dichlorobutyrophenone are currently unknown. This compound is an important intermediate for pesticides and pharmaceuticals

Mode of Action

As an intermediate in the production of pesticides and pharmaceuticals, it likely interacts with its targets to induce a desired effect . The exact nature of these interactions and the resulting changes require further investigation.

Biochemical Pathways

Given its role as an intermediate in the production of pesticides and pharmaceuticals, it may be involved in various biochemical pathways depending on the final product . The downstream effects of these pathways are subject to the specific context of the compound’s use.

Result of Action

As an intermediate in the production of pesticides and pharmaceuticals, its effects would likely depend on the specific context of its use .

Propriétés

IUPAC Name |

1-(2,4-dichlorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCJYMLJTUZGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524848 | |

| Record name | 1-(2,4-Dichlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66353-47-7 | |

| Record name | 1-(2,4-Dichlorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66353-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

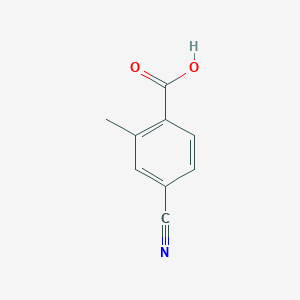

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

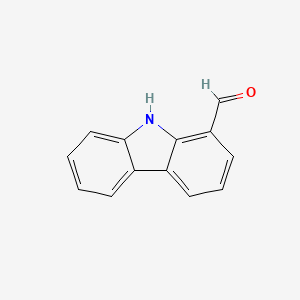

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)